
Phosphonous dichloride, (chloromethyl)-
Overview
Description
Phosphonous dichloride, (chloromethyl)- (ClCH₂PCl₂) is an organophosphorus compound characterized by a chloromethyl (ClCH₂-) group bonded to a phosphorus atom with two chlorine substituents. This compound belongs to the alkyl phosphonous dichloride family (general formula R-PCl₂), where R represents an organic group. Its molecular formula is CH₂Cl₃P, with a molecular weight of 151.35 g/mol (calculated).
Synthesis and Applications: The synthesis of chloromethyl derivatives typically involves chlorination of alkylphosphoranes or reactions with phosphorus trichloride (PCl₃) under controlled conditions . These compounds serve as intermediates in organic synthesis, particularly in preparing polyimides, flame retardants, and phosphorus-containing ligands . The electronegative chloromethyl group enhances stability against hydrolysis compared to non-halogenated analogs, making it useful in specialized industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonous dichloride, (chloromethyl)-, can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with formaldehyde and hydrogen chloride. The reaction proceeds as follows:
[ \text{PCl}_3 + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{CH}_2\text{Cl}_3\text{P} + \text{H}_2\text{O} ]
This reaction typically requires an organic solvent such as dichloromethane and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of phosphonous dichloride, (chloromethyl)-, often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also involve the use of thionyl chloride or sulfuryl chloride as chlorinating agents to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phosphonous dichloride, (chloromethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuryl chloride and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonous compounds depending on the nucleophile used.
Scientific Research Applications
Phosphonous dichloride, (chloromethyl)-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, which are important in the development of flame retardants, plasticizers, and pesticides.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It plays a role in the development of drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphonous dichloride, (chloromethyl)-, involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of stable products. Its reactivity is influenced by the electronic and steric effects of the substituents on the phosphorus atom .
Comparison with Similar Compounds
Comparison with Similar Alkyl Phosphonous Dichlorides
The reactivity, physical properties, and applications of phosphonous dichlorides vary significantly based on the substituent (R) attached to phosphorus. Below is a detailed comparison with methyl, ethyl, isopropyl, and other analogs.
Structural and Physical Properties
Notes:
- Chloromethyl substituent : Introduces electronegativity, increasing stability against oxidation but enhancing reactivity in nucleophilic substitutions .
- Methyl and ethyl analogs : Simpler alkyl groups result in lower molecular weights but higher pyrophoric hazards .
- Bulkier groups (e.g., isopropyl) : May reduce reactivity due to steric hindrance.
Reactivity and Stability
- Chloromethyl derivative: The ClCH₂- group facilitates electrophilic reactions, making it a precursor for trichloromethylphosphonous dichloride via further chlorination . Its stability is attributed to the electron-withdrawing effect of chlorine.
- Methyl and ethyl analogs: Highly reactive toward water and oxygen, often requiring inert storage conditions. Methylphosphonous dichloride is used in synthesizing acetylphosphinate, a pyruvate decarboxylase inhibitor .
- Vinyl-thienyl derivative : Exhibits stereochemical control in reactions with acrylic acids, forming trans-products due to its rigid structure .
Hazard Profiles
- Pyrophoricity : Methyl and ethyl derivatives are classified as pyrophoric liquids, igniting spontaneously in air .
- Corrosivity : All compounds are corrosive, with the chloromethyl variant posing additional risks due to chlorine release upon decomposition .
- Toxicity: Limited data exist, but phosphorus chlorides generally cause severe burns and respiratory irritation.
Industrial and Pharmaceutical Uses
- Chloromethyl derivative: Potential applications in flame-retardant polymers and agrochemicals due to its dual functionality (Cl and PCl₂ groups) .
- Methyl analog : Key intermediate in synthesizing methyl acetylphosphonate, a substrate analog for enzyme studies .
- Vinyl-thienyl derivative : Used in polymerization reactions to create sulfur- and phosphorus-containing polymers .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (chloromethyl)phosphonous dichloride, and how can reaction conditions be optimized to minimize byproducts?
Methodological Answer: The synthesis of (chloromethyl)phosphonous dichloride derivatives typically involves the reaction of phosphorus trichloride with chloromethyl-containing precursors under controlled conditions. For example, analogous compounds like methylphosphonous dichloride (CAS 676-83-5) are synthesized via nucleophilic substitution, where methyl groups react with PCl3 in anhydrous solvents . Optimization strategies include:
- Temperature control : Maintaining sub-ambient temperatures (e.g., −20°C) to suppress side reactions like oxidation or hydrolysis.
- Solvent selection : Using inert solvents (e.g., dichloromethane or hexane) to stabilize reactive intermediates.
- Stoichiometry : Precursor-to-PCl3 ratios of 1:1.2 to ensure complete conversion while avoiding excess reagent accumulation .
Q. What safety protocols are critical for handling (chloromethyl)phosphonous dichloride given its pyrophoric nature?
Methodological Answer: Pyrophoric hazards require stringent handling measures:
- Inert atmosphere : Use gloveboxes or Schlenk lines under nitrogen/argon to prevent spontaneous ignition .
- Quenching protocols : Pre-plan neutralization with dry sand or specialized agents (e.g., alcohol-free absorbents) for spills.
- Personal protective equipment (PPE) : Flame-resistant lab coats, face shields, and neoprene gloves to mitigate exposure risks .
Q. Which spectroscopic techniques are most effective for characterizing (chloromethyl)phosphonous dichloride?
Methodological Answer:
- <sup>31</sup>P NMR : Primary tool for confirming phosphorus oxidation state and bonding environment (δ ≈ 100–150 ppm for P-Cl bonds) .
- IR spectroscopy : Peaks at 450–550 cm<sup>−1</sup> (P-Cl stretching) and 750–800 cm<sup>−1</sup> (C-Cl) validate functional groups .
- Mass spectrometry (EI-MS) : Molecular ion clusters (e.g., [M]<sup>+</sup> at m/z 162–165 for methyl analogs) confirm molecular weight .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity of (chloromethyl)phosphonous dichloride across different synthetic pathways?
Methodological Answer: Discrepancies often arise from impurities (e.g., hydrolyzed P=O byproducts) or solvent effects. Strategies include:
- Comparative kinetic studies : Monitor reaction progress via <sup>31</sup>P NMR to identify intermediates .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict steric/electronic effects of the chloromethyl group on reactivity .
- Cross-validation : Replicate syntheses using alternative precursors (e.g., chloromethylsilanes vs. Grignard reagents) to isolate variables .
Q. What experimental design principles apply to using (chloromethyl)phosphonous dichloride in cycloaddition reactions?
Methodological Answer: As a dienophile in Diels-Alder reactions:
- Catalyst selection : Lewis acids (e.g., AlCl3) enhance electrophilicity of the phosphorus center .
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor [4+2] cycloaddition over competing nucleophilic pathways.
- Temperature gradients : Stepwise heating (e.g., 0°C → 60°C) to control regioselectivity and prevent thermal decomposition .
Q. How can researchers address conflicting data on the stability of (chloromethyl)phosphonous dichloride derivatives in aqueous environments?
Methodological Answer: Contradictory stability reports may stem from trace moisture levels or pH variations. Mitigation approaches:
- Controlled hydrolysis studies : Use Karl Fischer titration to quantify H2O content in solvents .
- pH-dependent kinetics : Monitor degradation rates via UV-Vis (λ = 250–300 nm for P-Cl bond cleavage) under buffered conditions (pH 2–12) .
- Comparative analysis : Contrast stability of (chloromethyl)- analogs with ethyl- or phenyl-substituted derivatives to isolate steric/electronic effects .
Properties
IUPAC Name |
dichloro(chloromethyl)phosphane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl3P/c2-1-5(3)4/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUMKVGIQTWWKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175885 | |
Record name | Phosphonous dichloride, (chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155-78-4 | |
Record name | Phosphonous dichloride, (chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonous dichloride, (chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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